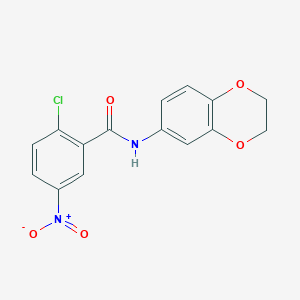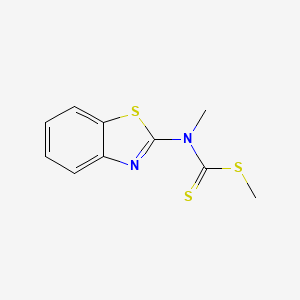
methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate typically involves the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like piperidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound’s ability to form strong interactions with its targets is attributed to its unique chemical structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
2-Substituted Benzothiazoles: These compounds have diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate stands out due to its unique combination of a benzothiazole ring and a carbamodithioate group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3/c1-12(10(13)14-2)9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZWUVHDEYKFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=S)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE](/img/structure/B5818810.png)

![N'-benzyl-N'-[(3,5-dimethoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5818827.png)
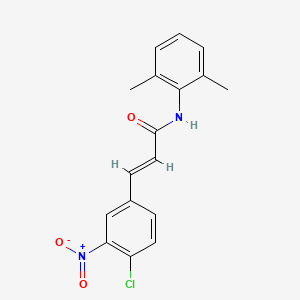
![Methyl 2-[4-(phenylsulfamoyl)phenoxy]acetate](/img/structure/B5818844.png)

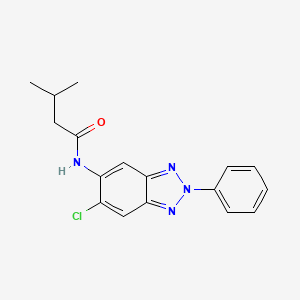

![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
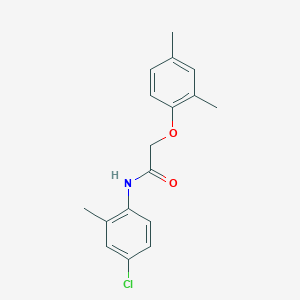
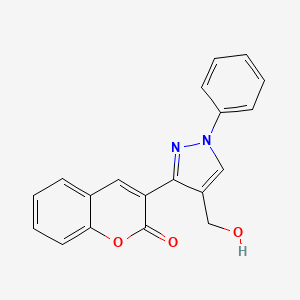
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
